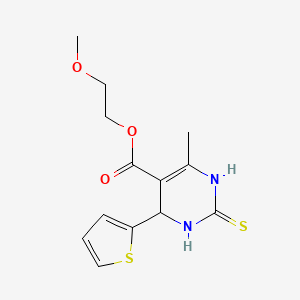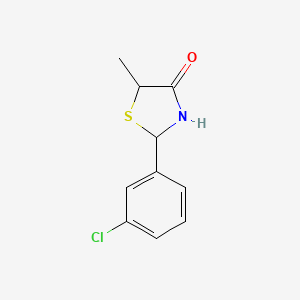
2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one, also known as S-3-CT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiazolidinones, which are known to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. For example, 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation and cancer. 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects
2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and improve insulin sensitivity in diabetic animals. 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one has also been found to protect against oxidative stress and reduce lipid peroxidation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animals at doses up to 100 mg/kg. In addition, 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one is relatively easy to synthesize and purify, which makes it a convenient compound for research purposes.
One limitation of using 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals or cells. In addition, the mechanism of action of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for the research on 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one. One area of interest is the development of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one analogs with improved solubility and potency. Another area of interest is the investigation of the compound's potential use as a therapeutic agent for various diseases, including cancer, inflammation, and diabetes. In addition, further studies are needed to elucidate the mechanism of action of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one and its effects on various signaling pathways in cells.
Méthodes De Synthèse
The synthesis of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one involves the reaction of 3-chlorobenzaldehyde with 2-amino-4-methylthiazole in the presence of acetic acid and glacial acetic acid. The resulting product is then subjected to cyclization using sodium hydroxide, which leads to the formation of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antidiabetic properties. In addition, 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one has been found to possess antimicrobial and antioxidant activities. The compound has also been investigated for its potential use as an insecticide and herbicide.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNOS/c1-6-9(13)12-10(14-6)7-3-2-4-8(11)5-7/h2-6,10H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDPWHIBVHAATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(S1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-5-methyl-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

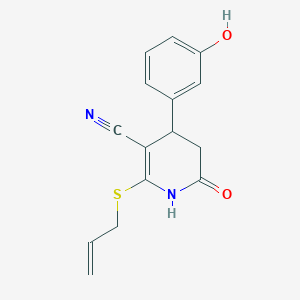
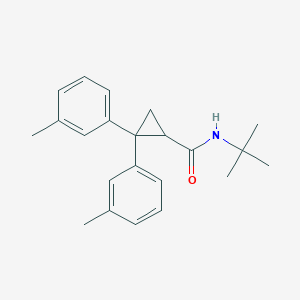
![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4957317.png)

![methyl 3-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4957337.png)

![3-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B4957355.png)
![1-(2,3-dimethylphenyl)-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B4957356.png)
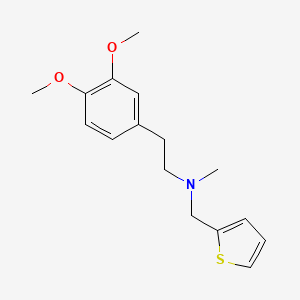
![N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4957377.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B4957387.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4957388.png)
![N-(2-chlorophenyl)-3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B4957390.png)
